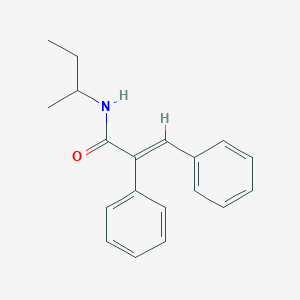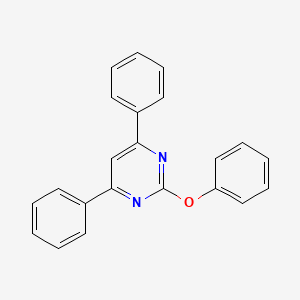![molecular formula C13H14F3N5O B5300118 N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B5300118.png)
N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease.
Mecanismo De Acción
N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide works by blocking the receptor for advanced glycation end products (RAGE), which is a protein that is involved in inflammation and oxidative stress in the brain. By blocking RAGE, N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide reduces inflammation and oxidative stress, which are known to contribute to the progression of neurodegenerative diseases such as Alzheimer's disease. N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide also promotes the clearance of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide has been shown to have a number of biochemical and physiological effects in animal models of Alzheimer's disease. It reduces inflammation and oxidative stress in the brain, as well as promoting the clearance of beta-amyloid plaques. N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide is that it has been extensively studied and optimized for its synthesis method, ensuring high yield and purity of the final product. Another advantage is that it has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. However, one limitation of N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide is that it has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans is not yet fully understood.
Direcciones Futuras
There are a number of future directions for research on N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide. One area of research is to further elucidate its mechanism of action and how it reduces inflammation and oxidative stress in the brain. Another area of research is to study its safety and efficacy in human clinical trials, to determine whether it could be a potential therapeutic option for treating neurodegenerative diseases such as Alzheimer's disease. Additionally, there is potential for N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide to be used in combination with other drugs or therapies to enhance its neuroprotective effects.
Métodos De Síntesis
N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide can be synthesized using a multi-step process that involves the reaction of 2-(trifluoromethyl)benzaldehyde with methylamine, followed by the reaction of the resulting intermediate with 1H-tetrazole-1-carboxylic acid. The final product is obtained by reacting the intermediate with N-methylpropanamide. This synthesis method has been extensively studied and optimized to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease. It has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain, as well as promoting the clearance of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-methyl-3-(tetrazol-1-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N5O/c1-20(12(22)6-7-21-9-17-18-19-21)8-10-4-2-3-5-11(10)13(14,15)16/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYIXVAIYDOSSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1C(F)(F)F)C(=O)CCN2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5300054.png)
![1-[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B5300061.png)

![1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5300074.png)

![4-[(3-methylisoxazol-5-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5300086.png)


![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300111.png)
![5-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-N-methyl-2-furamide dihydrochloride](/img/structure/B5300121.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B5300138.png)
![2-methyl-4-(4-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5300143.png)
![2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5300150.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5300154.png)